molecular formula C19H14O6 B1682896 thromboxane A2 CAS No. 57576-52-0

thromboxane A2

Cat. No. B1682896
CAS RN: 57576-52-0
M. Wt: 352.5 g/mol
InChI Key: JJOLHRYZQSDLSA-UHFFFAOYSA-N
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Description

Thromboxane A2 (TXA2) is a type of thromboxane produced by activated platelets during hemostasis. It has prothrombotic properties, stimulating the activation of new platelets and increasing platelet aggregation . TXA2 is also a known vasoconstrictor and is especially important during tissue injury and inflammation .


Synthesis Analysis

TXA2 is generated from prostaglandin H2 by thromboxane-A synthase in a metabolic reaction which generates approximately equal amounts of 12-Hydroxyheptadecatrienoic acid (12-HHT) . Aspirin irreversibly inhibits platelet cyclooxygenase 1, preventing the formation of prostaglandin H2, and therefore thromboxane A2 .


Molecular Structure Analysis

The human TXA2 receptor (TP) is a typical G protein-coupled receptor (GPCR) with seven transmembrane segments . In humans, two TP receptor splice variants – TPα and TPβ – have so far been cloned .


Chemical Reactions Analysis

The chemical reactions involving TXA2 are complex and involve multiple steps. The synthesis of TXA2 from prostaglandin H2 involves the enzyme thromboxane-A synthase .


Physical And Chemical Properties Analysis

TXA2 is very unstable in aqueous solution, as it is hydrated within about 30 seconds to the biologically inactive thromboxane B2 . Its chemical formula is C20H32O5 and its molar mass is 352.471 g·mol−1 .

Scientific Research Applications

1. Role in Health and Disease

Thromboxane A2 (TXA2) is a key lipid mediator involved in various physiological and pathological processes. It plays a significant role in primary hemostasis, atherothrombosis, inflammation, and cancer. TXA2 is predominantly derived from arachidonic acid through the cyclooxygenase (COX)-1 pathway in human platelets. Clinical investigations based on the measurement of TXA2 metabolites have characterized its role in platelet activation and the pharmacology of COX-1 inhibition in various health and disease states (Patrono & Rocca, 2019).

2. Cardiovascular Response

TXA2 serves as a vasoconstrictor and platelet agonist. Research shows that vascular proliferation and platelet activation are enhanced in genetically deficient mice in the prostacyclin receptor, but are depressed in mice deficient in the TXA2 receptor. This indicates that TXA2 is crucial in modulating platelet-vascular interactions and may play a role in the cardiovascular response in certain pathologies (Cheng et al., 2002).

3. Cancer Progression and Metastasis

Recent studies indicate a significant role for TXA2 in cancer progression and metastasis. TXA2 is implicated in promoting tumor cell proliferation, migration, and invasion, which are key steps in cancer progression. The involvement of TXA2 synthase and TP receptors in these processes has been a focus of research, highlighting the potential of targeting these pathways in cancer therapeutics (Ekambaram et al., 2011).

4. Thromboxane A2 in Cerebral Physiology

TXA2 also plays a role in cerebral physiology. Studies show that a synthetic analogue of TXA2 can increase endothelial permeability of major cerebral arteries. This suggests that TXA2 may be involved in the pathogenesis of cerebral vasospasm, a condition often associated with subarachnoid hemorrhage (Zuccarello et al., 2005).

5. Airway Constriction Mechanisms

In the context of respiratory physiology, TXA2 induces airway constriction through a mechanism dependent on muscarinic acetylcholine receptors. This finding highlights a novel pathway for TP regulation in the airways and has implications for the treatment of asthma and chronic obstructive pulmonary disease (Allen et al., 2006).

Future Directions

The stability of synthetic enzymes and receptors in the TXA2 pathway in most cancers suggests that TXA2 signaling is a viable target for adjunct therapy in various tumors to reduce immune evasion, primary tumor growth, and metastasis .

properties

IUPAC Name

(Z)-7-[(1S,3R,4S,5S)-3-[(E,3S)-3-hydroxyoct-1-enyl]-2,6-dioxabicyclo[3.1.1]heptan-4-yl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18-14-20(24-17)25-18)10-7-4-5-8-11-19(22)23/h4,7,12-13,15-18,20-21H,2-3,5-6,8-11,14H2,1H3,(H,22,23)/b7-4-,13-12+/t15-,16+,17+,18-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNBHJFQCNUKMA-SCKDECHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(C2CC(O2)O1)CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@@H]2C[C@@H](O2)O1)C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201317452
Record name Thromboxane A2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Thromboxane A2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001452
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

thromboxane A2

CAS RN

57576-52-0
Record name Thromboxane A2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57576-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thromboxane A2
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thromboxane A2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THROMBOXANE A2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C2A5G825S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Thromboxane A2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001452
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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